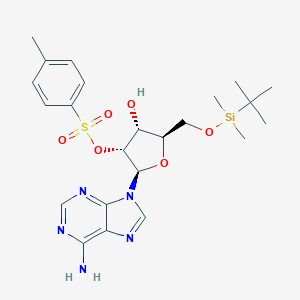
Adenosine, 5'-O-((1,1-dimethylethyl)dimethylsilyl)-, 2'-(4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate is a complex organic compound that features a variety of functional groups, including an aminopurine moiety, a tert-butyl(dimethyl)silyl group, and a 4-methylbenzenesulfonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Glycosylation: The protected sugar is then glycosylated with 6-aminopurine using a suitable glycosyl donor and promoter.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aminopurine moieties.
Reduction: Reduction reactions can target the sulfonate ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the aminopurine moiety of the compound is of particular interest due to its similarity to nucleotides. This makes the compound useful in the study of DNA and RNA interactions, as well as in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, the compound’s potential as a prodrug is being explored. The tert-butyl(dimethyl)silyl group can be used to protect active pharmaceutical ingredients, enhancing their stability and bioavailability.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate involves its interaction with various molecular targets. The aminopurine moiety can interact with nucleotide-binding proteins, affecting processes such as DNA replication and transcription. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-hydroxymethyl-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate: Lacks the tert-butyl(dimethyl)silyl group, resulting in different chemical properties.
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] acetate: Contains an acetate group instead of the 4-methylbenzenesulfonate group, leading to different reactivity.
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate: Contains a phosphate group, which significantly alters its biological activity.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate imparts unique chemical stability and reactivity, making it distinct from other similar compounds. This group also enhances the compound’s potential for use in various applications, including as a prodrug or in material science.
Eigenschaften
CAS-Nummer |
115094-43-4 |
|---|---|
Molekularformel |
C23H33N5O6SSi |
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H33N5O6SSi/c1-14-7-9-15(10-8-14)35(30,31)34-19-18(29)16(11-32-36(5,6)23(2,3)4)33-22(19)28-13-27-17-20(24)25-12-26-21(17)28/h7-10,12-13,16,18-19,22,29H,11H2,1-6H3,(H2,24,25,26)/t16-,18-,19-,22-/m1/s1 |
InChI-Schlüssel |
UECWDUYKBZLPTO-WGQQHEPDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















